2-(Aminomethyl)-1H-indol-6-amine
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Overview
Description
2-(Aminomethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an indole core with an aminomethyl group at the 2-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1H-indol-6-amine can be achieved through several methods. One common approach involves the alkylation of indole derivatives. For instance, the reaction of indole with formaldehyde and ammonia can yield the desired compound. Another method involves the reduction of nitroindole derivatives followed by amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Aminomethyl)-1H-indol-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-1H-indol-6-amine include:
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)oxazoline
Uniqueness
What sets this compound apart is its unique indole core structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(aminomethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C9H11N3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4,12H,5,10-11H2 |
InChI Key |
OZSUHIXNUGHUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=C2)CN |
Origin of Product |
United States |
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